Isochromophilone VIII

CAS No.: 175773-90-7

Cat. No.: VC1819032

Molecular Formula: C21H27ClO5

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175773-90-7 |

|---|---|

| Molecular Formula | C21H27ClO5 |

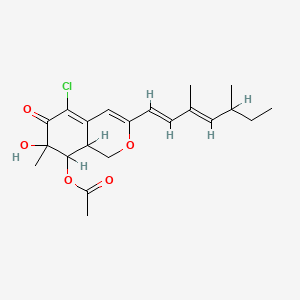

| Molecular Weight | 394.9 g/mol |

| IUPAC Name | [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-6-oxo-8,8a-dihydro-1H-isochromen-8-yl] acetate |

| Standard InChI | InChI=1S/C21H27ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)20(27-14(4)23)21(5,25)19(24)18(16)22/h7-10,12,17,20,25H,6,11H2,1-5H3/b8-7+,13-9+ |

| Standard InChI Key | MMOJJYPBNVVCGY-NJHPPEEMSA-N |

| Isomeric SMILES | CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |

| SMILES | CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |

| Canonical SMILES | CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |

Introduction

Chemical Structure and Properties

Structural Elucidation

Isochromophilone VIII possesses a complex chemical structure characterized as 6H-2-benzopyran-6-one,5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-8-acetate . The molecule contains a benzopyran core with several functional groups attached, including chlorine, hydroxyl, and acetate substituents . Spectroscopic studies have revealed that Isochromophilone VIII shares the same chromophore as Isochromophilone IV, indicating structural similarities between these related compounds .

Physico-chemical Properties

The compound exhibits distinctive spectroscopic properties that aid in its identification and characterization. Isochromophilone VIII displays an infrared (IR) absorption at 1672 cm⁻¹, which indicates the presence of an α,β-unsaturated ketone within its structure . The ultraviolet (UV) spectrum shows maxima at 210, 265, and 388 nm, matching the spectral profile of the related compound Isochromophilone IV and confirming the presence of similar chromophoric elements . This spectral signature is characteristic of the extended conjugation system present in the compound's structure.

Isolation and Production

Source Organism

The producing organism of Isochromophilone VIII is a fungal strain identified as Penicillium sp. FO-4164, which was isolated from soil samples during screening programs focused on discovering microbial enzyme inhibitors . This strain has proven valuable for the production of several bioactive compounds belonging to the azaphilone family.

Fermentation and Isolation Process

The isolation of pure Isochromophilone VIII involves multiple chromatographic steps. Initially, the compounds are extracted from the culture broth of Penicillium sp. FO-4164. The extract undergoes chromatographic separation using Kieselgel 60 column chromatography . Final purification employs high-performance liquid chromatography (HPLC) using 65% aqueous acetonitrile as the mobile phase, resulting in the elution of Isochromophilone VIII with a retention time of approximately 53 minutes . Through this process, researchers have obtained pure Isochromophilone VIII as a yellow powder.

Stereochemistry

Chiral Centers

Isochromophilone VIII contains four chiral carbon centers, with particular emphasis on three positions: C-7, C-8, and C-8a . These stereogenic centers play a crucial role in determining the three-dimensional structure and potentially the biological activity of the compound.

Relative Configuration

Nuclear Overhauser Effect (NOE) experiments have been instrumental in determining the relative stereochemistry of Isochromophilone VIII. Molecular modeling and analysis of coupling constants in the ¹H NMR spectrum revealed that the angular C-8a proton adopts an axial conformation, while the H-8 proton is in an equatorial position . The coupling constants for Isochromophilone VIII were determined to be J₈ₐ,₁ᵦ=12.8 Hz, J₈ₐ,₁ₐ=4.9 Hz, and J₈ₐ,₈=3.0 Hz . NOE correlations were observed between H-8a and each of Hₐ-1, H-8, and 7-CH₃, as well as between H-8 and each of Hₐ-1 and 7-CH₃ . Based on these observations, Isochromophilone VIII has been assigned the relative configuration 7R*,8R*,8aS* .

Comparison with Isochromophilone IV

Interestingly, while Isochromophilone VIII and Isochromophilone IV share the same planar structure, they differ in their three-dimensional arrangements. Isochromophilone IV has been assigned the relative configuration 7R*,8S*,8aR* . This stereochemical difference is significant as it may contribute to the differential biological activities observed between these two compounds.

Biological Activities

Enzyme Inhibition

Isochromophilone VIII demonstrates inhibitory activity against enzymes involved in lipid metabolism. The compound inhibits diacylglycerol acyltransferase (DGAT) with an IC₅₀ value of 127 μM and acyl-CoA:cholesterol acyltransferase (ACAT) with an IC₅₀ value of 47.0 μM in assays using rat liver microsomes . These enzymes play crucial roles in lipid biosynthesis and metabolism, with DGAT catalyzing the final step in triacylglycerol synthesis and ACAT mediating the formation of cholesterol esters.

Table 1. Enzyme Inhibitory Activities of Isochromophilone VIII

| Enzyme/Process | Assay System | IC₅₀ Value |

|---|---|---|

| DGAT | Rat liver microsomes | 127 μM |

| ACAT | Rat liver microsomes | 47.0 μM |

| TG Formation | Raji cells | 15.0 μM |

Antimicrobial Activity

Isochromophilone VIII exhibits antimicrobial properties against various microorganisms. When tested at a concentration of 10 μg per paper disk, the compound showed inhibitory activity against several bacterial and fungal species . The diameter of the inhibition zone provides a measure of the compound's antimicrobial potency.

Table 2. Antimicrobial Activity of Isochromophilone VIII

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Bacillus subtilis ATCC6633 | 9.0 |

| Mycobacterium smegmatis ATCC 607 | 7.8 |

| Micrococcus luteus PCI 1001 | 8.0 |

| Pyricularia oryzae | 9.6 |

The compound showed no antimicrobial activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Candida albicans, Saccharomyces sake, Mucor racemosus, and Aspergillus niger .

Comparison with Related Compounds

Structural Relationships

Isochromophilone VIII is structurally related to several other compounds in the azaphilone family, including other isochromophilones (I-VII), sclerotiorin, rubrorotiorin, and ochrephilone . These compounds share a common structural framework but differ in the specific substituents and their three-dimensional arrangements.

Comparative Biological Activities

The biological activities of Isochromophilone VIII can be compared with those of related compounds to establish structure-activity relationships. For instance, Isochromophilone VII demonstrates more potent inhibition of both DGAT (IC₅₀ = 20.0 μM) and ACAT (IC₅₀ = 24.5 μM) compared to Isochromophilone VIII . Similarly, Isochromophilone IV shows intermediate inhibitory activity against these enzymes, with IC₅₀ values of 63.5 μM for DGAT and 50.0 μM for ACAT .

Table 3. Comparative Enzyme Inhibitory Activities of Isochromophilones and Related Compounds

| Compound | DGAT IC₅₀ (μM) | ACAT IC₅₀ (μM) |

|---|---|---|

| Isochromophilone VII | 20.0 | 24.5 |

| Isochromophilone VIII | 127 | 47.0 |

| Isochromophilone IV | 63.5 | 50.0 |

| Sclerotiorin | 174 | >200 |

| Rubrorotiorin | >242 | 132 |

| Ochrephilone | >262 | >200 |

In terms of antimicrobial activity, the pattern of inhibition varies among the isochromophilones. For example, Isochromophilone IV shows stronger inhibition against Mycobacterium smegmatis ATCC 607 (12.8 mm inhibition zone) compared to Isochromophilone VIII (7.8 mm), but lacks activity against Bacillus subtilis ATCC6633 and Micrococcus luteus PCI 1001, where Isochromophilone VIII demonstrates inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume